![molecular formula C18H16F3NO3 B2380343 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide CAS No. 1705901-46-7](/img/structure/B2380343.png)
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for the removal of glutamate from the synaptic cleft, which is essential for maintaining proper neurotransmission. The inhibition of glutamate transporters has been shown to have therapeutic potential in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
Target of Action
It’s known that compounds within the class of 2,3-dihydro-5-benzofuranamines, which this compound likely belongs to, have been developed for the treatment of traumatic and ischemic central nervous system (cns) injury . These compounds are extremely effective inhibitors of lipid peroxidation .
Mode of Action
It’s known that compounds within this class antagonize excitatory behavior coupled with peroxidative injury . This suggests that the compound might interact with its targets to inhibit lipid peroxidation, thereby reducing oxidative stress and excitatory behavior in the CNS.
Result of Action
Given its potential role in inhibiting lipid peroxidation, it can be inferred that the compound may help to reduce oxidative stress and excitatory behavior in the cns, which could be beneficial in the treatment of traumatic and ischemic cns injuries .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is its selectivity for glutamate transporters, which allows for the specific inhibition of glutamate uptake without affecting other neurotransmitter systems. However, N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide has limited solubility in water, which can make it difficult to use in certain experimental protocols. Additionally, N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the long-term effects of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide on neuronal function and behavior. Additionally, the therapeutic potential of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of ongoing research.
Synthesemethoden
The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide involves several steps. The first step is the preparation of 2-(2,3-dihydrobenzofuran-5-yl)ethanol, which is achieved through a Grignard reaction between 2,3-dihydrobenzofuran and ethyl magnesium bromide. The second step is the protection of the hydroxyl group using a tert-butyldimethylsilyl (TBDMS) group. The third step involves the reaction of the protected alcohol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is a potent and selective inhibitor of glutamate transporters, with IC50 values in the nanomolar range. In vivo studies have demonstrated that N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide can effectively reduce seizure activity in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c19-18(20,21)14-3-1-2-13(9-14)17(24)22-10-15(23)11-4-5-16-12(8-11)6-7-25-16/h1-5,8-9,15,23H,6-7,10H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCYJQMBLGMFMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.